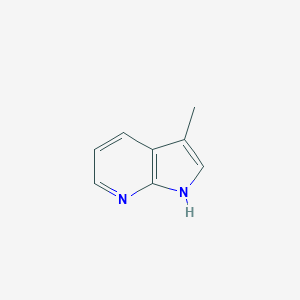

3-Méthyl-7-azaindole

Vue d'ensemble

Description

3-Methyl-7-azaindole is a derivative of 7-azaindole, which is a heterocyclic compound that has gained significant attention due to its structural similarity to indoles and purines, making it a valuable building block in medicinal chemistry. The presence of a methyl group at the 3-position of 7-azaindole can influence its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of 7-azaindole derivatives, including 3-methyl-7-azaindole, can be achieved through various methods. One approach involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, which can yield highly substituted 7-azaindole derivatives . Another method described the synthesis of 7-azaindoles from substituted 2-fluoropyridines through a sequence of reactions including metalation, addition to nitroolefins, and oxidative and reductive steps . Microwave-assisted synthesis has also been reported to be an efficient way to produce 1,3- and 1,3,6-substituted 7-azaindoles, starting from nicotinic acid derivatives or 2,6-dichloropyridine . Additionally, the acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines has been shown to be effective .

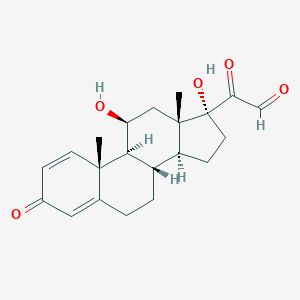

Molecular Structure Analysis

The molecular structure of 3-methyl-7-azaindole, as well as other 7-azaindole derivatives, is characterized by the presence of a pyrrole and a pyridine ring. The substitution of a methyl group at the 3-position can affect the electronic distribution and the hydrogen bonding capabilities of the molecule. The crystal structure of 7-azaindole has been studied, revealing an unusual hydrogen-bonded tetramer, which suggests that derivatives like 3-methyl-7-azaindole may also exhibit unique structural features .

Chemical Reactions Analysis

7-Azaindoles, including 3-methyl-7-azaindole, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aldehydes to form bis-7-azaindole derivatives, which have shown promising biological activities . Direct C-H arylation at the C-2 position has also been achieved, allowing for the chemoselective synthesis of multiarylated 7-azaindole derivatives . The excited-state proton phototransfer in the heterodimer of 7-azaindole and 3-methyl-7-azaindole has been studied, indicating that these compounds can undergo proton transfer reactions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-7-azaindole are influenced by its molecular structure. The methyl substitution can impact the compound's solubility, boiling point, and melting point. The electronic properties, such as the acidity of the pyrrole nucleus and the basicity of the pyridine nucleus, are also affected, which can be observed in the proton transfer behavior of the molecule . The antimicrobial activity of 7-azaindoles has been tested, showing effectiveness against yeasts, and suggesting that 3-methyl-7-azaindole may also possess similar biological properties .

Applications De Recherche Scientifique

Synthèse de nouveaux inhibiteurs d'acrosine

Le 3-méthyl-7-azaindole est utilisé comme réactif pour la synthèse de dérivés d'azaindole, qui servent de nouveaux inhibiteurs d'acrosine. Les inhibiteurs d'acrosine sont importants dans l'étude des traitements de la fertilité et des méthodes contraceptives .

Préparation des triazoles

Ce composé est également impliqué dans la préparation des triazoles par des réactions d'hétérocyclisation régiosélectives. Les triazoles sont importants dans divers domaines, notamment l'agriculture (en tant que fongicides) et les produits pharmaceutiques (en tant qu'agents antifongiques) .

Conception d'inhibiteurs de kinase

Les dérivés d'azaindole, y compris le this compound, ont été largement utilisés comme inhibiteurs de kinase, contribuant à la découverte de médicaments et à l'innovation en chimie médicinale .

Développement d'agents thérapeutiques

Le squelette d'azaindole, y compris les dérivés de this compound, a contribué au développement de nouveaux agents thérapeutiques ayant des activités biologiques significatives .

Pharmacophore pour les cibles thérapeutiques

La fonctionnalisation du cycle global des 7-azaindoles, qui comprend le this compound, est un potentiel pharmacophore pour diverses cibles thérapeutiques .

Réactions de couplage croisé

Le this compound est impliqué dans des réactions de couplage croisé catalysées par des métaux qui sont essentielles à la synthèse et à la fonctionnalisation des azaindoles .

Mécanisme D'action

Target of Action

3-Methyl-7-azaindole, like other 7-azaindole derivatives, has been found to have potential as pharmacophores for various therapeutic targets . It has been shown to bind well to protein targets 3LXY, 4AGD, and 3WZE . These targets are often involved in the growth, proliferation, differentiation, migration, and apoptosis of cells .

Mode of Action

The mode of action of 3-Methyl-7-azaindole involves its interaction with these protein targets. The compound forms hydrogen bonds with the kinase hinge region, a common interaction seen in kinase inhibitors . This interaction can lead to changes in the function of the target proteins, potentially influencing cell processes such as growth and apoptosis .

Biochemical Pathways

Given its interaction with protein kinases, it is likely that 3-Methyl-7-azaindole affects pathways related to cell growth, proliferation, and apoptosis .

Pharmacokinetics

Azaindoles are generally recognized for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and adme-tox properties .

Result of Action

The result of 3-Methyl-7-azaindole’s action can vary depending on the specific targets and pathways it influences. For instance, some 7-azaindole derivatives have been found to exhibit anticancer activity. In one study, certain 7-azaindole derivatives were found to have promising in vitro anticancer activity against A549 and HepG2 cell lines .

Safety and Hazards

Orientations Futures

The 7-azaindole building block, including 3-Methyl-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new therapeutic applications .

Propriétés

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZDPOGLGBWEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448683 | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5654-93-3 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

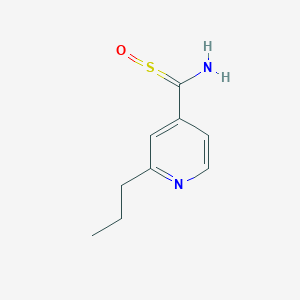

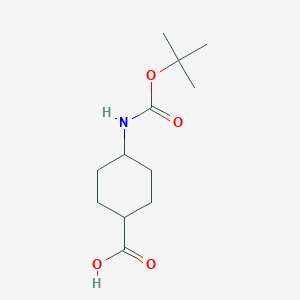

Feasible Synthetic Routes

Q & A

Q1: How does the methyl group in 3MAI affect its excited-state behavior compared to 7-azaindole?

A: While both 7-azaindole and 3MAI can undergo ESDPT, the methyl group in 3MAI introduces steric hindrance and affects the molecule's symmetry. In solution, 3MAI dimers do not show fluorescence signals characteristic of double proton transfer, unlike 7-azaindole. This suggests that the methyl group's influence on dimer symmetry might hinder the process in a liquid environment. Interestingly, this effect is not observed in single crystals or gas-phase dimers of 3MAI, highlighting the importance of environmental factors. [, ]

Q2: What is the significance of observing different ESDPT behavior in different environments?

A: The varying ESDPT behavior of 3MAI in different environments underscores the significant role of factors like solvent interactions, molecular packing, and vibrational freedom. For instance, in a single crystal, the rigid environment may restrict methyl group rotation, allowing a dimer configuration favorable for ESDPT. Conversely, in solution, greater freedom of rotation might favor a dimer conformation where ESDPT is less likely. These observations offer valuable insights into the complexities of ESDPT reactions and how they are influenced by their surroundings. [, ]

Q3: Can we control the ESDPT process in 3MAI?

A: Research suggests that manipulating the symmetry of the 3MAI dimer could potentially control the ESDPT pathway. Theoretical calculations on a heterodimer composed of 3MAI and 7-azaindole indicate that the ESDPT mechanism is sensitive to the relative orientation of the molecules within the dimer. This finding opens up exciting possibilities for designing systems where proton transfer can be switched on or off by controlling molecular arrangements. []

Q4: What spectroscopic techniques are useful for studying ESDPT in 3MAI?

A4: Researchers employ a variety of spectroscopic techniques to study ESDPT in 3MAI, including:

- Fluorescence excitation spectroscopy: This technique helps identify the electronic origin of the excited state involved in ESDPT and provides information about the energy landscape of the process. []

- Time-resolved spectroscopy: By using ultrafast laser pulses, researchers can monitor the dynamics of ESDPT in real-time, offering insights into the timescales involved in proton transfer. []

- Deuterium isotope effects: Substituting hydrogen with deuterium can significantly affect the rate of ESDPT. Studying these isotope effects can provide valuable information about the mechanism of proton transfer, particularly whether it involves tunneling. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)